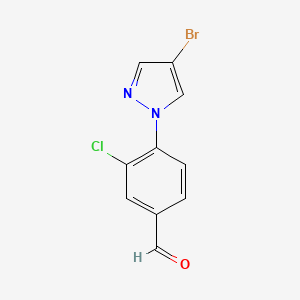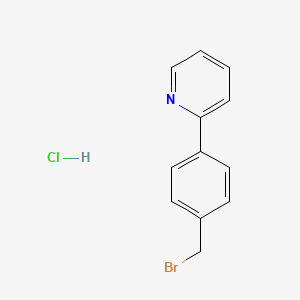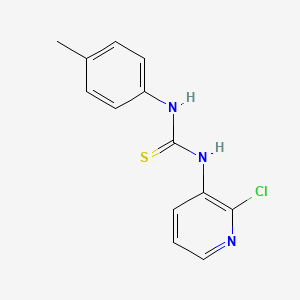
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con grupos ciclopropil y trifluorometil, y un anillo de diazepano
Métodos De Preparación
La síntesis de 1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano típicamente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen ciclopropilamina, trifluorometilpirimidina y derivados de diazepano. La ruta sintética puede involucrar:
Ciclopropilación: Introducción del grupo ciclopropil al anillo de pirimidina.
Trifluorometilación: Adición del grupo trifluorometil bajo condiciones específicas.
Formación de Diazepano: Acoplamiento del anillo de diazepano a la pirimidina sustituida.
Los métodos de producción industrial pueden implicar la optimización de estas reacciones para la ampliación, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de pirimidina, especialmente en las posiciones adyacentes al grupo trifluorometil.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares a 1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano incluyen:
- 1-(2-Ciclopropil-6-(trifluorometil)pirimidin-4-il)piperidin-4-amina
- 2-{4-[2-ciclopropil-6-(trifluorometil)pirimidin-4-il]piperazin-1-il}-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo
Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes específicos y sistemas de anillos, lo que puede influir en sus propiedades químicas y aplicaciones.
Propiedades
Fórmula molecular |
C13H17F3N4 |
|---|---|
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-8-11(19-12(18-10)9-2-3-9)20-6-1-4-17-5-7-20/h8-9,17H,1-7H2 |
Clave InChI |
UDXHZIPUFADEBA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)




![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)


![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
